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Compound of Interest

Compound Name: 3-Iodo-1H-indazol-4-ol

CAS No.: 1246307-74-3

Cat. No.: B3225185

Get Quote

Executive Summary
The 3-iodo-1H-indazol-4-ol scaffold represents a high-value pharmacophore in modern drug

discovery, particularly within the kinase inhibitor space (e.g., FGFR, VEGFR inhibitors).[1] The

C3-iodine provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura,

Sonogashira), while the C4-hydroxyl group serves as a critical hydrogen bond donor/acceptor

or a site for etherification to tune solubility and potency.[1]

This guide details a robust, scalable synthetic route designed to maximize regioselectivity and

yield. Unlike direct iodination of the phenol, which risks over-oxidation or O-iodination, this

protocol utilizes a Protection-Iodination-Deprotection strategy.[1]

Retrosynthetic Analysis
To ensure high fidelity, the synthesis is disconnected into three logical phases. The 4-hydroxyl

group is masked as a methyl ether to prevent interference during the diazotization and

iodination steps.[1]
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Figure 1: Retrosynthetic strategy prioritizing the protection of the C4-phenol.

Detailed Synthetic Protocol
Phase 1: Construction of the Indazole Core
Objective: Synthesis of 4-methoxy-1H-indazole.[1] Mechanism: Modified Jacobson Indazole

Synthesis via diazotization of an aniline precursor.[1]

Reagents:

2-Methyl-3-nitroanisole (Starting Material)[1]

Pd/C (10%),

(balloon) or Fe/NH4Cl (Reduction)

Acetic Acid (

), Sodium Nitrite (

)

Protocol:

Reduction: Dissolve 2-methyl-3-nitroanisole (1.0 equiv) in MeOH. Add 10% Pd/C (5 wt%).

Stir under

atmosphere (1 atm) for 4 hours. Filter through Celite to isolate 2-methyl-3-aminoanisole.[1]

Cyclization: Dissolve the crude aniline in glacial acetic acid. Cool to 0°C.[1]

Add aqueous
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(1.1 equiv) dropwise. The diazonium salt forms and spontaneously cyclizes onto the methyl
group (intramolecular azo coupling) to form the indazole ring.

Workup: Neutralize with aqueous

, extract with EtOAc, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc).

Expert Insight: The intramolecular cyclization of the diazonium species onto the ortho-methyl

group is sensitive to pH.[1] Maintaining acidic conditions initially is crucial to form the diazonium,

but the cyclization often requires allowing the reaction to warm to room temperature.

Phase 2: Regioselective C3-Iodination
Objective: Installation of the iodine atom at position 3.[1][2] Critical Parameter: Base-mediated

activation of the indazole.[1][2]

Mechanism: Neutral indazoles are poor nucleophiles.[1] Using a base (KOH) deprotonates the

N1-H (

), generating the indazolyl anion. This anionic species has significantly enhanced electron
density at C3, facilitating electrophilic attack by molecular iodine.

4-Methoxyindazole Indazolyl Anion
(N1- Deprotonated)

KOH/DMF C3-Iodination
(Electrophilic Attack)

I2
3-Iodo-4-methoxyindazole

-KI
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Figure 2: Base-mediated mechanism for selective C3-iodination.

Protocol:
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Dissolve 4-methoxy-1H-indazole (1.0 equiv) in DMF (0.5 M).

Add Potassium Hydroxide (KOH) pellets (3.0 equiv). Stir for 15 minutes until

dissolved/suspended.

Cool to 0°C. Add Iodine (

) (1.1 equiv) portion-wise over 20 minutes.

Note: The solution will turn dark brown.[1]

Allow to warm to room temperature and stir for 2 hours. Monitor by TLC or LCMS.[1][3]

Quench: Pour the mixture into ice water containing 10%

(sodium thiosulfate). This reduces excess iodine (brown) to iodide (colorless), precipitating
the product.

Isolation: Filter the solid precipitate. Wash with water.[1][3][4][5] Dry under vacuum.[1][4][6]

Phase 3: Demethylation to 3-Iodo-1H-indazol-4-ol
Objective: Reveal the free hydroxyl group.

Protocol:

Suspend 3-iodo-4-methoxy-1H-indazole in anhydrous

(DCM).

Cool to -78°C (Dry ice/acetone bath).

Add Boron Tribromide (

, 1.0 M in DCM, 3.0 equiv) dropwise.

Allow to warm to 0°C and stir for 2-4 hours.

Quench (Careful): Cool back to -78°C. Add MeOH dropwise (exothermic!).
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Workup: Partition between EtOAc and saturated

. The product is amphoteric; ensure pH is adjusted to ~6-7 for optimal extraction, or filter the
precipitate if it crashes out.[1]

Characterization Data (Expected)
The following data table summarizes the expected analytical signatures for the final compound.

Technique Parameter
Expected Signal /
Observation

1H NMR Solvent: DMSO-d6

δ 13.2 (br s, 1H, NH), δ 10.1

(s, 1H, OH), δ 7.15 (t, 1H, H-

6), δ 6.95 (d, 1H, H-7), δ 6.45

(d, 1H, H-5).[1]

13C NMR C-I Carbon

δ ~85-90 ppm (Characteristic

upfield shift due to Iodine

heavy atom effect).[1]

LC-MS Ionization (ESI+)

[M+H]+ = 260.95.[1] Distinct

iodine isotopic pattern is not

applicable (monoisotopic), but

mass defect is significant.

Appearance Physical State
Off-white to pale yellow

powder.[1]

Critical Process Parameters & Safety
Safety Matrix

Iodine (

): Corrosive and volatile. Weigh in a fume hood.

Boron Tribromide (
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): Reacts violently with water/moisture. Generates HBr gas.[1] strictly anhydrous conditions
required.

Diazonium Intermediates: Potentially explosive if dried.[1] Keep in solution/wet state during

Phase 1.

Troubleshooting Guide
Low Yield in Iodination: If conversion is low, ensure the DMF is dry. Water quenches the

indazolyl anion.[1] Increasing KOH to 4.0 equiv can drive the equilibrium.

Poly-iodination: If C5 or C7 iodination is observed, reduce reaction temperature to 0°C and

strictly control stoichiometry (1.05 equiv of

).

Demethylation Stalling: If

fails, try Pyridine Hydrochloride melt at 180°C (microwave compatible), though this may
cause de-iodination if overheated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 3-
Iodo-1H-indazol-4-ol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3225185/docs#technical-guide-synthesis-and-
characterization-of-3-iodo-1h-indazol-4-ol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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